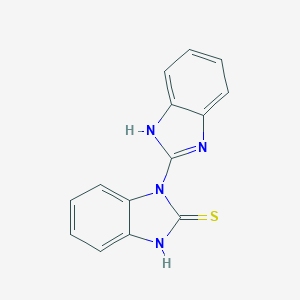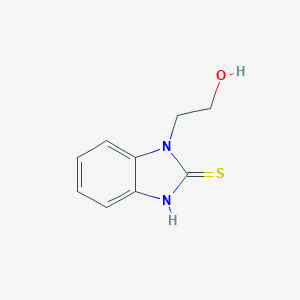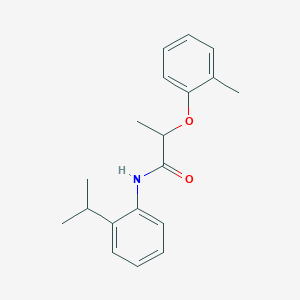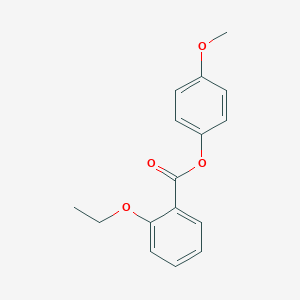![molecular formula C16H15Cl2N5S B268068 N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain, inflammation, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Diclofenac also reduces the activity of neutrophils, which are involved in the inflammatory response. In addition, Diclofenac has been shown to reduce the activity of platelets, which are involved in blood clotting.
实验室实验的优点和局限性
Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in scientific research due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, one limitation of Diclofenac is that it can have toxic effects on the liver and kidneys at high doses. In addition, Diclofenac can interfere with the production of prostaglandins, which are important for maintaining the integrity of the gastrointestinal tract.
未来方向
There are several areas of future research that could be explored with regards to Diclofenac. One area of interest is the development of new formulations of Diclofenac that can reduce the risk of liver and kidney toxicity. Another area of interest is the investigation of the effects of Diclofenac on other inflammatory mediators, such as leukotrienes and histamines. Finally, future research could explore the potential use of Diclofenac in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that has potent anti-inflammatory and analgesic properties. It is commonly used in scientific research to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. While Diclofenac has several advantages for lab experiments, it also has limitations and potential toxic effects at high doses. Future research could explore the development of new formulations of Diclofenac and its potential use in the treatment of other inflammatory conditions.
合成方法
Diclofenac can be synthesized through a multistep process that involves the condensation of 2,4-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole to form 2,4-dichlorobenzyl-5-phenyltetrazole. This intermediate is then treated with sodium sulfide to yield Diclofenac.
科学研究应用
Diclofenac is widely used in scientific research for its anti-inflammatory and analgesic properties. It is used to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac is also used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
属性
产品名称 |
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
分子式 |
C16H15Cl2N5S |
分子量 |
380.3 g/mol |
IUPAC 名称 |
N-[(2,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-13-7-6-12(15(18)10-13)11-19-8-9-24-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-7,10,19H,8-9,11H2 |
InChI 键 |
BKUJOTSKRMHWDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)



![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)
